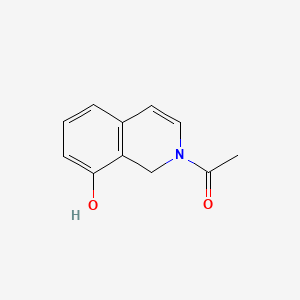

2-Acetyl-3-dehydro-8-isoquinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(8-hydroxy-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUVXGSFDPJZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetyl-3-dehydro-8-isoquinolinol synthesis protocol

An in-depth technical guide on the proposed synthesis of 2-Acetyl-3-dehydro-8-isoquinolinol, also known as 2-acetyl-8-hydroxyisoquinolin-3(2H)-one, is presented for researchers, scientists, and drug development professionals. A direct, published synthesis protocol for this specific molecule could not be located in the initial search. Therefore, this guide outlines a plausible and scientifically grounded synthetic pathway based on established chemical principles and analogous reactions reported for related isoquinoline and quinoline derivatives.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of the 8-Hydroxyisoquinolin-3(2H)-one Core. This involves a cyclization reaction to form the isoquinolinone ring system with the hydroxyl group at the 8-position.

-

Step 2: N-Acetylation. The synthesized 8-hydroxyisoquinolin-3(2H)-one is then acetylated at the nitrogen atom to yield the final product, 2-acetyl-8-hydroxyisoquinolin-3(2H)-one.

Experimental Protocols

The following are detailed methodologies for the proposed two-step synthesis. These protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 8-Hydroxyisoquinolin-3(2H)-one

This proposed method is based on the principles of the Pomeranz–Fritsch reaction or related isoquinoline syntheses, adapted for the desired substitution pattern. The starting materials would be 2-amino-3-hydroxybenzaldehyde and a suitable two-carbon synthon.

Materials and Reagents:

-

2-amino-3-hydroxybenzaldehyde

-

Diethyl bromoacetal

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol. Add diethyl bromoacetal (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, cool the reaction mixture to room temperature. Slowly and carefully, add the ethanolic solution to an ice-chilled flask containing concentrated sulfuric acid (5-10 equivalents).

-

Stir the mixture at room temperature for 12-18 hours to facilitate the cyclization.

-

Work-up and Purification: Carefully pour the acidic mixture over crushed ice and neutralize with a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

The aqueous layer is then extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-hydroxyisoquinolin-3(2H)-one.

Step 2: N-Acetylation to Yield 2-Acetyl-8-hydroxyisoquinolin-3(2H)-one

This procedure is adapted from standard N-acetylation methods for lactams and related heterocyclic compounds.[1]

Materials and Reagents:

-

8-Hydroxyisoquinolin-3(2H)-one (from Step 1)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Dichloromethane

-

Water

-

Dilute sodium hydroxide solution

Procedure:

-

Reaction Setup: Suspend 8-hydroxyisoquinolin-3(2H)-one (1 equivalent) and anhydrous sodium acetate (1.5 equivalents) in dichloromethane in a round-bottom flask.

-

Acetylation: Add acetic anhydride (2.0 equivalents) to the suspension.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.[1]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water.

-

Separate the organic phase, and extract the aqueous phase with additional dichloromethane.

-

Combine the organic layers and wash them with a dilute sodium hydroxide solution to remove any unreacted acetic anhydride, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The crude 2-acetyl-8-hydroxyisoquinolin-3(2H)-one can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/diisopropyl ether mixture to obtain the final product.[1]

Quantitative Data

Since a direct synthesis was not found, the following table presents expected yields and physical properties based on analogous reactions reported in the literature for structurally related compounds.

| Step | Compound Name | Starting Materials | Expected Yield (%) | Reported Melting Point (°C) | Reference for Analogy |

| 1 | 8-Hydroxyisoquinolin-3(2H)-one | 2-amino-3-hydroxybenzaldehyde, Diethyl bromoacetal | 50-70 | N/A | General Isoquinoline Synthesis |

| 2 | 2-Acetyl-8-hydroxyisoquinolin-3(2H)-one | 8-Hydroxyisoquinolin-3(2H)-one, Acetic anhydride | 70-85 | N/A | [1] |

Visualizations

The following diagrams illustrate the proposed experimental workflow.

Caption: Proposed two-step synthesis workflow.

Caption: General purification and analysis workflow.

References

Spectroscopic Profile of 2-Acetyl-3-dehydro-8-isoquinolinol: A Technical Guide

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for 2-Acetyl-3-dehydro-8-isoquinolinol (CAS Number: 1346598-26-2). This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this compound, should it be synthesized or become available. The quantitative data presented herein is based on computational predictions and should be considered illustrative until experimentally verified.

This technical guide provides predicted spectroscopic data, detailed experimental protocols for acquiring actual data, and workflow diagrams to assist in the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and await experimental confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | d | 1H | H-1 |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | t | 1H | H-6 |

| ~7.4 | d | 1H | H-5 |

| ~7.2 | d | 1H | H-7 |

| ~2.4 | s | 3H | -COCH₃ |

| ~9.0 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (acetyl) |

| ~155 | C-8 |

| ~145 | C-1 |

| ~138 | C-4a |

| ~130 | C-6 |

| ~128 | C-8a |

| ~125 | C-4 |

| ~120 | C-5 |

| ~118 | C-7 |

| ~115 | C-3 |

| ~25 | -COCH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 189.06 | [M]⁺ (Molecular Ion) |

| 147.05 | [M - CH₂CO]⁺ |

| 118.04 | [M - CH₂CO - CHO]⁺ |

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1620, 1580, 1470 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-N stretch |

| ~850-750 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~320 | Low | n → π* |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound (1-2 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

FTIR spectrometer with an ATR or pellet press accessory

Procedure (using KBr pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

This compound (1 mg)

-

Ethanol or methanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of the sample of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Fill a second quartz cuvette with the sample solution.

-

Record the UV-Vis spectrum of the sample, typically from 200 to 800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate general workflows and hypothetical signaling pathways relevant to the analysis and potential application of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Hypothetical signaling pathway involving a receptor and a kinase cascade.

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-3-dehydro-8-isoquinolinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific chemical compound 2-Acetyl-3-dehydro-8-isoquinolinol is limited in publicly available scientific literature. This guide provides a summary of the available data for this compound and supplements it with information on the synthesis and biological activities of structurally related isoquinoline derivatives to offer a broader context for research and development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Available data provides a foundational understanding of its chemical identity and basic characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 1346598-26-2 | [1] |

| Appearance | Yellow Solid | [1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [1] |

| Melting Point | No Data Available | [1] |

| Boiling Point | No Data Available | [1] |

| Storage | No Data Available | [1] |

Experimental Protocols

Due to the absence of specific synthesis protocols for this compound in the reviewed literature, this section presents a representative N-acetylation protocol for a related isoquinoline derivative, 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. This methodology illustrates a common synthetic route for acetylating the nitrogen atom in the isoquinoline scaffold.

Representative N-Acetylation of a Tetrahydroisoquinoline Derivative

Objective: To synthesize 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Materials:

-

1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide

-

Anhydrous sodium acetate

-

Acetic acid anhydride

-

Methylene chloride

-

Water

-

Dilute sodium hydroxide

-

Carbon dioxide

-

Ethanol

-

Diisopropyl ether

Procedure:

-

A mixture of 57.6 g of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide, 22.6 g of anhydrous sodium acetate, and 76.6 g of acetic acid anhydride in 300 ml of methylene chloride is heated to its boiling point for one hour under reflux.

-

After cooling, 300 ml of water is added to the reaction mixture.

-

The organic phase is separated, and the aqueous phase is extracted multiple times with methylene chloride.

-

The combined methylene chloride extracts are evaporated.

-

The resulting residue is dissolved in dilute sodium hydroxide and stirred for 30 minutes on a boiling water bath.

-

The product is precipitated by introducing carbon dioxide.

-

The precipitate is filtered and recrystallized from ethanol and diisopropyl ether to yield 43.5 g of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.

Purification: The final product is purified by recrystallization from a mixture of ethanol and diisopropyl ether.

Potential Biological Activity and Signaling Pathways

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by an isoquinoline derivative with potential anticancer properties is depicted below.

Caption: Hypothetical signaling cascade initiated by an isoquinoline derivative.

Experimental Workflow

The general workflow for synthesizing and evaluating a novel isoquinoline derivative like this compound would typically follow the logical progression outlined in the diagram below.

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Conclusion

While specific data for this compound is sparse, its structural class suggests it as a candidate for further investigation in drug discovery and development. The provided information on related compounds offers a starting point for designing synthetic routes and biological assays to elucidate its chemical and pharmacological properties. Further research is warranted to fill the existing knowledge gaps and to explore the potential applications of this and similar molecules.

References

An In-depth Technical Guide to 2-Acetyl-3-dehydro-8-isoquinolinol (CAS Number: 1346598-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Acetyl-3-dehydro-8-isoquinolinol, a key intermediate in the synthesis of biologically active tetrahydroisoquinoline derivatives. While detailed experimental data for the title compound is limited in publicly accessible literature, this document compiles available information and extensively details the synthesis and characterization of its derivatives, underscoring its significance in medicinal chemistry and drug discovery.

Core Compound Characterization

This compound is a heterocyclic aromatic compound. Its fundamental properties, as aggregated from chemical supplier databases, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346598-26-2 | SRD Pharma[1] |

| Molecular Formula | C₁₁H₁₁NO₂ | SRD Pharma[1] |

| Molecular Weight | 189.21 g/mol | SRD Pharma[1] |

| Appearance | Yellow Solid | SRD Pharma[1] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | SRD Pharma[1] |

| Primary Application | Used in the synthesis of tetrahydroisoquinoline derivatives. | SRD Pharma[1] |

Significance in the Synthesis of Tetrahydroisoquinoline Derivatives

The primary utility of this compound lies in its role as a precursor for synthesizing 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a broad spectrum of biological activities. These activities include antitumor, antimicrobial, and neuroprotective effects.

The general synthetic pathway involves the modification and reduction of the isoquinoline core of this compound to yield the saturated heterocyclic system of a tetrahydroisoquinoline.

Caption: Synthetic utility of this compound.

Experimental Protocols for Synthesis and Characterization of Tetrahydroisoquinoline Derivatives

While a specific protocol for the synthesis of this compound is not available in the searched literature, numerous detailed methods for the synthesis of THIQ derivatives from analogous isoquinoline precursors have been documented. These protocols highlight the types of reactions and characterization techniques relevant to this class of compounds.

Example Protocol: Synthesis of 7-acetyl-8-aryl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinolines

This protocol demonstrates a typical multi-step synthesis starting from a complex isoquinoline derivative, which illustrates the chemical transformations and analytical methods used in this area of research.

Experimental Workflow:

Caption: General workflow for THIQ derivative synthesis and characterization.

Methodology:

-

Reaction Setup: A mixture of a 7-acetyl-8-aryl-4-cyano-1,5-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (10 mmol), a respective N-aryl-2-chloroacetamide (10 mmol), and sodium acetate (1.0 g, 12 mmol) in ethanol (100 mL) is prepared.[2]

-

Reaction Condition: The mixture is heated under reflux for 1 hour.[2]

-

Isolation and Purification: The reaction mixture is allowed to stand at room temperature overnight, leading to the formation of a precipitate. This precipitate is collected, washed with water, air-dried, and then recrystallized from a suitable solvent to yield the final tetrahydroisoquinoline product.[2]

Characterization Data for a Representative Tetrahydroisoquinoline Derivative:

The following table summarizes the spectral data for a synthesized tetrahydroisoquinoline, demonstrating the expected analytical results.

Table 2: Spectroscopic Data for a Representative 7-acetyl-tetrahydroisoquinoline Derivative

| Analysis Type | Observed Peaks/Signals | Interpretation |

| FT-IR (cm⁻¹) | 3556–3427 | OH stretching |

| 3351–3260 | NH stretching | |

| 2221–2215 | C≡N (nitrile) stretching | |

| 1712–1694 | C=O (acetyl) stretching | |

| 1682–1666 | C=O (amide) stretching | |

| ¹H NMR (ppm) | Signals corresponding to aromatic, aliphatic, and functional group protons. | Confirms the proton environment of the molecular structure. |

| ¹³C NMR (ppm) | Signals corresponding to the carbon skeleton. | Confirms the carbon framework of the molecule. |

| Elemental Analysis | C, H, N, S values within ±0.4% of calculated values. | Confirms the empirical formula. |

(Data is generalized from similar compounds found in the literature)[2]

Biological Activity of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives, the products of syntheses involving precursors like this compound, exhibit a wide array of biological activities. Understanding these activities is crucial for drug development professionals.

Signaling Pathways and Mechanisms of Action:

While the direct biological targets of this compound are unknown, its derivatives have been shown to interact with various biological systems. For instance, certain THIQ analogs act as kinase inhibitors, which are pivotal in cancer therapy.

Caption: Postulated kinase inhibition pathway for a THIQ derivative.

Table 3: Overview of Biological Activities of Tetrahydroisoquinoline Derivatives

| Biological Activity | Description | Potential Therapeutic Area |

| Anticancer | Cytotoxicity against various cancer cell lines, often through kinase inhibition or induction of apoptosis. | Oncology |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors in the central nervous system. | Neurology (e.g., Epilepsy) |

| Antimicrobial | Inhibition of bacterial or fungal growth. | Infectious Diseases |

| Neuroprotective | Protection of neurons from damage or degeneration. | Neurodegenerative Diseases |

This broad range of activities makes the tetrahydroisoquinoline scaffold a highly valuable target for drug discovery, thereby emphasizing the importance of its synthetic precursors like this compound.

Conclusion

This compound (CAS 1346598-26-2) is a valuable chemical intermediate whose importance is defined by its role in the synthesis of a diverse and pharmacologically significant class of compounds: the tetrahydroisoquinolines. While direct, in-depth characterization data for this specific precursor is sparse, the extensive research into its derivatives provides a strong foundation for its application in medicinal chemistry. The protocols, data, and conceptual pathways presented in this guide offer a comprehensive overview for researchers and professionals working in drug development, highlighting the potential that originates from this key building block. Further research into the direct synthesis and characterization of this compound would be a valuable contribution to the field.

References

The Enigmatic Structure of 2-Acetyl-3-dehydro-8-isoquinolinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this diverse family, 2-Acetyl-3-dehydro-8-isoquinolinol presents a unique structural framework. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular architecture. While specific experimental data for this exact molecule is not extensively published, this paper constructs a predictive and methodological framework based on established principles of organic spectroscopy and the analysis of closely related analogues.

Predicted Spectroscopic Data

The structural confirmation of an organic molecule like this compound relies on a synergistic application of various spectroscopic techniques. The following tables summarize the anticipated quantitative data from key analytical methods.

| Technique | Parameter | Predicted Value/Range | Rationale/Assignment |

| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 189.0633 | Calculated for C₁₁H₉NO₂ |

| Key Fragments | m/z 147, 118, 91 | Loss of acetyl group (-42), subsequent loss of CO (-28), and further fragmentation of the isoquinoline ring. | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~ 8.5-8.7 ppm (d) | H1 (proton at C1, deshielded by adjacent nitrogen and double bond) |

| Chemical Shift (δ) | ~ 7.5-7.7 ppm (d) | H4 (proton at C4, part of the α,β-unsaturated system) | |

| Chemical Shift (δ) | ~ 7.0-7.4 ppm (m) | H5, H6, H7 (aromatic protons on the benzene ring) | |

| Chemical Shift (δ) | ~ 2.3-2.5 ppm (s) | -COCH₃ (acetyl methyl protons) | |

| Chemical Shift (δ) | ~ 9.0-10.0 ppm (s, br) | -OH (phenolic proton, exchangeable with D₂O) | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~ 168-170 ppm | C=O (acetyl carbonyl carbon) |

| Chemical Shift (δ) | ~ 155-158 ppm | C8 (carbon bearing the hydroxyl group) | |

| Chemical Shift (δ) | ~ 145-148 ppm | C1 | |

| Chemical Shift (δ) | ~ 140-143 ppm | C3 | |

| Chemical Shift (δ) | ~ 115-135 ppm | Aromatic and vinylic carbons (C4, C4a, C5, C6, C7, C8a) | |

| Chemical Shift (δ) | ~ 23-25 ppm | -COCH₃ (acetyl methyl carbon) | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~ 3400-3200 (broad) | O-H stretch (phenolic) |

| Wavenumber (cm⁻¹) | ~ 1680-1660 | C=O stretch (amide) | |

| Wavenumber (cm⁻¹) | ~ 1620-1600 | C=C stretch (aromatic and vinylic) | |

| Wavenumber (cm⁻¹) | ~ 1370 | C-H bend (methyl) | |

| Wavenumber (cm⁻¹) | ~ 1250 | C-O stretch (phenol) | |

| UV-Vis Spectroscopy | λmax | ~ 230-250 nm | π → π* transitions of the aromatic system |

| λmax | ~ 300-330 nm | n → π* transitions and extended conjugation |

Experimental Protocols for Structural Characterization

The successful elucidation of this compound's structure would necessitate the following detailed experimental protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time will be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

2. Mass Spectrometry (MS)

-

Technique: High-resolution mass spectrometry (HRMS), likely using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z). HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem MS (MS/MS): To aid in structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragmentation patterns provides valuable information about the connectivity of the atoms.

3. Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded. The spectrum reveals the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Procedure: Place the solution in a quartz cuvette and record the absorbance spectrum over a wavelength range of approximately 200-800 nm. The resulting spectrum provides information about the electronic transitions within the molecule, indicating the extent of conjugation.

Visualizing the Elucidation Workflow

The logical flow of a structure elucidation project can be visualized to better understand the interplay between different analytical techniques.

A Technical Guide to the Synthesis and Characterization of Acetylated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic framework found in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include antitumor, antiviral, antimalarial, and neuroprotective properties.[1][3] Acetylation, the introduction of an acetyl group, is a key chemical modification that can significantly influence the biological efficacy and pharmacokinetic properties of these molecules. This guide provides an in-depth overview of the primary synthetic routes to acetylated isoquinolines and the essential analytical techniques for their characterization.

Synthetic Strategies for Acetylated Isoquinolines

The synthesis of acetylated isoquinolines can be broadly categorized into two main approaches: the direct acetylation of a pre-formed isoquinoline ring system and the construction of the isoquinoline core from acetylated precursors using classical or modern synthetic methods.

Direct Acylation of the Isoquinoline Core

Direct C-H acylation of an existing isoquinoline nucleus is an efficient method for introducing an acetyl group. The Minisci reaction, a radical-based substitution, is a notable example. This approach often uses vinyl ethers as inexpensive and robust acetyl sources and can be performed under mild, catalyst-free conditions.[4] Another strategy involves a transition-metal-free cross-dehydrogenative coupling (CDC) reaction, which can acylate electron-deficient heteroarenes like isoquinoline using aldehydes as the acylating agents in the presence of an oxidant such as K₂S₂O₈.[5]

Synthesis from Acetylated Precursors

Classical isoquinoline syntheses can be adapted to produce acetylated derivatives by using starting materials that already contain an acetyl group.

-

Bischler–Napieralski Reaction: This powerful method involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid (e.g., POCl₃ or P₂O₅).[6][7] The resulting 3,4-dihydroisoquinoline can then be dehydrogenated with a palladium catalyst to yield the aromatic isoquinoline.[7][8] To synthesize an acetylated isoquinoline, one can start with an appropriately substituted phenylethylamine. For instance, the synthesis of tricyclic isoquinolines has been achieved by acylating a phenylethylamine with acetyl chloride to form the corresponding amide, which is then cyclized.[9]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[6][10] While less direct for aromatic acetylated isoquinolines, subsequent oxidation can furnish the desired scaffold.

Modern Catalytic Approaches

Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods that offer high efficiency and functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation of O-acetyl ketoximes with alkynes is a sophisticated strategy for accessing a wide range of substituted isoquinolines.[11][12] Similarly, ruthenium catalysts have been employed for the efficient synthesis of isoquinolines and isoquinolinones under microwave irradiation, avoiding the need for harsh oxidants.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are generalized protocols for a classical synthesis and a standard characterization workflow.

General Protocol for Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate

This protocol outlines the key steps of acylation and cyclization, based on procedures described in the literature.[9]

-

Acylation: To a solution of the substituted phenylethylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acetyl amide.

-

Cyclization: Dissolve the crude amide in a solvent like toluene. Add phosphoryl chloride (POCl₃, 2.0-3.0 eq.) and heat the mixture to reflux (approx. 110 °C) for 2-6 hours.

-

Purification: After cooling, carefully pour the reaction mixture onto ice and basify with a concentrated NaOH or NH₄OH solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel.

General Protocol for Product Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 300-700 MHz spectrometer.[13][14]

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film for oils. Key vibrational bands for acetyl groups are typically found around 1700 cm⁻¹.[15][16]

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using techniques like ESI-TOF to confirm the elemental composition and exact mass of the synthesized molecule.[13]

Data Presentation and Characterization

Precise characterization is essential to confirm the structure and purity of the synthesized compounds. Spectroscopic data provides definitive evidence of the molecular structure.

Spectroscopic Data Summary

The tables below summarize typical spectroscopic data for a representative 7-acetyl-tetrahydroisoquinoline derivative, compiled from literature sources.[15][16][17]

Table 1: Representative ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.00 - 7.80 | m | - |

| NH | 9.52 | br. s | - |

| OH | 4.70 | br. s | - |

| CH₂ (ring) | 2.82 - 3.74 | tq | 7.5, 1.5 |

| CH₃ (acetyl) | 1.94 - 2.47 | s | - |

| CH₃ (ring) | 2.27 | s | - |

Table 2: Representative ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | 170.0 - 170.6 |

| C=O (amide) | 162.5 - 168.2 |

| Aromatic-C | 120.1 - 144.7 |

| C (ring) | 162.5 |

| CH₂ (ring) | 26.1 - 46.3 |

| CH₃ (acetyl) | 23.2 - 23.3 |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3408 - 3556 | Hydroxyl group |

| N-H Stretch | 3260 - 3364 | Amine/Amide group |

| C-H Stretch (Aromatic) | 3026 - 3102 | Aromatic ring C-H |

| C≡N Stretch | 2215 - 2221 | Nitrile group |

| C=O Stretch (Acetyl) | 1694 - 1712 | Acetyl carbonyl |

| C=O Stretch (Amide) | 1632 - 1682 | Amide carbonyl |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| 1,3-diphenyl-N-methylisoquinoline | C₂₂H₁₈N | 296.1439 [M+H]⁺ | 296.1442 [M+H]⁺ |

| 1-phenyl-3-(p-tolyl)-N-methylisoquinoline | C₂₃H₂₀N | 310.1596 [M+H]⁺ | 310.1599 [M+H]⁺ |

| 1-(4-fluorophenyl)-3-phenyl-N-methylisoquinoline | C₂₂H₁₇FN | 314.1345 [M+H]⁺ | 314.1348 [M+H]⁺ |

(Data adapted from reference[13])

Visualized Workflows and Pathways

Diagrams help clarify complex synthetic and analytical processes, providing a clear visual reference for researchers.

Caption: General workflow for the synthesis and purification of acetylated isoquinolines.

Caption: Key steps in the Bischler-Napieralski synthesis pathway.

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

References

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Isoquinoline synthesis [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Literature review of 8-isoquinolinol derivatives

An In-depth Technical Guide to 8-Isoquinolinol Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The isoquinoline scaffold is a prominent heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a core component in a vast number of naturally occurring alkaloids (e.g., morphine, berberine, papaverine) and synthetic compounds with diverse and potent pharmacological activities.[1] These activities span a wide range, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2]

This guide focuses on a specific, yet significantly under-researched, member of this family: 8-isoquinolinol (also known as isoquinolin-8-ol or 8-hydroxyisoquinoline). It is a structural isomer of the extensively studied 8-hydroxyquinoline (quinolin-8-ol). While thousands of publications and patents are dedicated to the derivatives of 8-hydroxyquinoline, exploring their roles as metal chelators, anticancer agents, and materials for organic light-emitting diodes (OLEDs), the literature on 8-isoquinolinol is remarkably sparse.[3][4][5][6][7]

This disparity in research interest likely stems from the difference in metal-chelating ability between the two isomers. The 8-hydroxyquinoline structure allows for the formation of a highly stable 5-membered ring with metal ions, a property that underpins much of its biological activity.[3] In contrast, 8-isoquinolinol's geometry would lead to the formation of a less stable 6-membered ring.

This whitepaper aims to bridge the knowledge gap by providing a comprehensive overview of 8-isoquinolinol. We will detail a viable synthetic route to the core structure, present a comparative analysis of its potential properties against its well-known isomer, and, by summarizing data from related compounds, highlight its untapped potential as a scaffold for drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel heterocyclic scaffolds.

Synthesis of the 8-Isoquinolinol Core

Direct methods for the synthesis of substituted 8-isoquinolinols are not well-documented. However, the core structure can be accessed through established named reactions for isoquinoline synthesis. The Pomeranz–Fritsch reaction is a robust and effective method for creating the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal under acidic conditions.[8][9][10]

A plausible route to 8-hydroxyisoquinoline would start with 3-hydroxybenzaldehyde, which contains the required hydroxyl group at the correct position relative to the point of cyclization.

Proposed Experimental Workflow: Pomeranz–Fritsch Synthesis

The following diagram illustrates the proposed synthetic workflow for 8-isoquinolinol.

Caption: Proposed Pomeranz-Fritsch workflow for 8-Isoquinolinol synthesis.

Detailed Experimental Protocol: Pomeranz–Fritsch Synthesis of 8-Isoquinolinol

This protocol is a representative procedure adapted from general methods for the Pomeranz–Fritsch reaction.[8][9]

Step 1: Formation of the Benzalaminoacetal Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-hydroxybenzaldehyde in absolute ethanol.

-

Add 1.1 equivalents of aminoacetaldehyde diethyl acetal to the solution.

-

Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, the benzalaminoacetal intermediate, is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

In a separate flask, prepare a 70-80% (w/w) solution of sulfuric acid in water, and cool it in an ice bath.

-

Slowly add the crude benzalaminoacetal intermediate from Step 1 to the cold sulfuric acid solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Basify the cold aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath.

-

Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 8-isoquinolinol.

Comparative Analysis and Potential Applications

While direct experimental data for 8-isoquinolinol derivatives is scarce, we can infer their potential properties and applications by comparing the 8-isoquinolinol scaffold to its well-studied isomer, 8-hydroxyquinoline, and to the broader class of isoquinoline alkaloids.

Metal Chelation: A Tale of Two Isomers

The defining characteristic of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[6] The nitrogen of the pyridine ring and the oxygen of the hydroxyl group are positioned perfectly to form a highly stable, five-membered ring with a metal ion. This chelation is fundamental to its biological activities, including its anticancer and antimicrobial effects, which are often enhanced in the presence of metal ions like copper.[11][12]

In contrast, the hydroxyl group and nitrogen atom in 8-isoquinolinol are further apart. Chelation with a metal ion would result in the formation of a six-membered ring. While still possible, six-membered chelate rings are generally less thermodynamically stable than their five-membered counterparts. This structural difference likely reduces the metal-binding affinity of 8-isoquinolinol compared to 8-hydroxyquinoline, potentially explaining the vast difference in research focus.

Caption: Comparison of metal chelation by the two isomers.

Pharmacological Potential

Despite potentially weaker chelation, the 8-isoquinolinol scaffold remains a highly attractive candidate for drug development. The broader family of isoquinoline alkaloids exhibits a remarkable range of biological activities that are not solely dependent on metal chelation.[13][14]

1. Anticancer Activity: Many 8-hydroxyquinoline derivatives show potent cytotoxicity against various cancer cell lines. This activity is often linked to their ability to chelate intracellular metals, disrupt proteasome function, and induce apoptosis.[11][15][16] Given that other isoquinoline alkaloids are also known anticancer agents, it is highly probable that novel 8-isoquinolinol derivatives could exhibit significant antiproliferative effects.

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 | Reference |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-HQ) + Cu | HeLa (Cervical) | ~5 µM | [11] |

| Clioquinol (5-chloro-7-iodo-8-HQ) + Cu | PC3 (Prostate) | ~5 µM | [11] |

| 7-Pyrrolidinomethyl-8-HQ | Myeloma (RPMI 8226) | 14 µM (GI50) | [17][18] |

| 7-Morpholinomethyl-8-HQ | 60 cell line panel | -5.09 M (logGI50) | [17][18] |

| 7-Diethylaminomethyl-8-HQ | 60 cell line panel | -5.35 M (logGI50) | [17][18] |

| [VO(L1)2] (Vanadium complex of 8-HQ Schiff base) | A375 (Melanoma) | <10 µM | [16] |

| [Ni(L1)2] (Nickel complex of 8-HQ Schiff base) | HCT-116 (Colon) | <10 µM |[16] |

2. Antimicrobial Activity: 8-hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[19][20] This activity is largely attributed to the chelation of essential metal ions required for microbial enzyme function.[12] Similarly, many natural and synthetic isoquinoline alkaloids possess strong antibacterial activity.[1] Therefore, derivatives of 8-isoquinolinol represent a promising, unexplored class of potential antimicrobial agents.

Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Staphylococcus aureus | 20 mm | [19] |

| 5-nitro-8-hydroxyquinoline | Staphylococcus aureus | 25 mm | [19] |

| 8-Hydroxyquinoline | Escherichia coli | 18 mm | [19] |

| 8-Hydroxyquinoline | Botrytis cinerea | 30 mm | [19] |

| 5-chloro-8-hydroxyquinoline | Fusarium oxysporum | 25 mm |[19] |

3. Neuroprotective Activity: The dysregulation of metal ions in the brain is implicated in several neurodegenerative diseases. 8-Hydroxyquinoline derivatives have been investigated as agents to restore metal homeostasis, showing potential in models of Alzheimer's and Parkinson's diseases.[4][5] Furthermore, various isoquinoline alkaloids are known to exert neuroprotective effects through mechanisms like reducing oxidative stress and inflammation.[13] This suggests that 8-isoquinolinol derivatives could also be valuable candidates for the development of neuroprotective agents.

Key Experimental Protocols

Protocol 1: General Method for Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds (e.g., 8-isoquinolinol derivatives) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This guide has established that while 8-isoquinolinol is a structural isomer of the pharmacologically vital 8-hydroxyquinoline, it remains a largely unexplored chemical entity. The primary reason for this research disparity appears to be its predicted lower affinity for metal chelation due to the formation of a less stable six-membered ring, in contrast to the highly stable five-membered ring formed by 8-hydroxyquinoline.

However, the lack of research into 8-isoquinolinol and its derivatives represents a significant opportunity. We have demonstrated that a viable synthetic pathway to the core scaffold, the Pomeranz–Fritsch reaction, is readily available. By drawing parallels with the broad biological activities of other isoquinoline alkaloids and the diverse pharmacology of 8-hydroxyquinolines, it is reasonable to hypothesize that 8-isoquinolinol derivatives hold immense, untapped potential as novel therapeutic agents.

Future research should be directed towards:

-

Synthesis and Characterization: The systematic synthesis of a library of 8-isoquinolinol derivatives with diverse substitutions on the carbocyclic and heterocyclic rings.

-

Pharmacological Screening: Comprehensive screening of these new compounds for anticancer, antimicrobial, and neuroprotective activities using established in vitro assays.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

The exploration of the 8-isoquinolinol scaffold could uncover new chemical space and lead to the development of next-generation therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. dovepress.com [dovepress.com]

- 4. dovepress.com [dovepress.com]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. rroij.com [rroij.com]

- 7. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Isoquinoline synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 19. revues.imist.ma [revues.imist.ma]

- 20. uop.edu.pk [uop.edu.pk]

The Vanguard of Discovery: A Technical Guide to the Synthesis and Application of Novel Heterocyclic Compounds

Aimed at the forefront of chemical biology and drug discovery, this in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge methodologies for the synthesis of novel heterocyclic compounds. It further explores their therapeutic potential through the lens of their interaction with critical cellular signaling pathways.

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these core structures.[1] The relentless pursuit of new therapeutic agents necessitates the continuous development of innovative and efficient synthetic strategies to access novel heterocyclic scaffolds with enhanced biological activity and drug-like properties. This guide delves into a selection of state-of-the-art synthetic protocols and showcases the application of the resulting compounds in the modulation of key signaling pathways implicated in diseases such as cancer.

I. Modern Synthetic Methodologies for Heterocyclic Scaffolds

This section details exemplary protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, emphasizing efficiency, substrate scope, and reaction conditions.

Copper-Catalyzed Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A facile and efficient one-pot method for the synthesis of 2-arylaminobenzimidazoles has been developed, utilizing a copper-catalyzed domino C-N cross-coupling reaction.[2] This approach addresses common challenges such as the use of expensive catalysts and the low reactivity of certain precursors.[2]

Experimental Protocol: Synthesis of N-Phenyl-1H-benzo[d]imidazol-2-amine [2]

A mixture of 2-aminothiophenol (1 mmol), phenyl isothiocyanate (1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2 mmol) in dimethylformamide (5 mL) is stirred at 120 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (60-120 mesh) to afford the desired product.

| Compound | Yield | Melting Point (°C) |

| N-Phenyl-1H-benzo[d]imidazol-2-amine | 96% | 97-99 |

| N-p-Tolyl-1H-benzo[d]imidazol-2-amine | 95% | 145-147 |

| N-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-amine | 77% | 158-159 |

Table 1: Yields and melting points of selected 2-arylaminobenzimidazoles synthesized via a copper-catalyzed one-pot reaction.[2]

Brønsted Acid-Promoted Synthesis of Thiazoles

Thiazoles, sulfur-containing heterocycles, are key components of numerous pharmaceuticals.[3] A metal-free, one-pot synthesis of 2,4-disubstituted thiazoles has been developed using a Brønsted acid-promoted sulfuration/annulation reaction with elemental sulfur as the sulfur source.[4][5][6]

Experimental Protocol: Synthesis of 2,4-Diphenylthiazole [4][5]

To a solution of benzylamine (0.2 mmol) and acetophenone (0.4 mmol) in DMSO (0.6 mL), elemental sulfur (0.4 mmol) and isonicotinic acid (0.2 mmol) are added. The reaction mixture is stirred at 130 °C for 8 hours in an air atmosphere. After completion, the reaction is cooled to room temperature, and water is added. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Benzylamine Derivative | Acetophenone Derivative | Product | Yield |

| Benzylamine | Acetophenone | 2,4-Diphenylthiazole | 63% |

| 4-Methylbenzylamine | Acetophenone | 4-Phenyl-2-(p-tolyl)thiazole | 75% |

| 4-Chlorobenzylamine | Acetophenone | 2-(4-Chlorophenyl)-4-phenylthiazole | 72% |

Table 2: Yields of selected 2,4-disubstituted thiazoles from the Brønsted acid-promoted reaction.[4][5]

Flow Chemistry Synthesis of Oxazoles

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability.[7] An efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles has been reported via an iodine-mediated oxidative cyclisation.[7]

Experimental Workflow: Flow Synthesis of 1,3,4-Oxadiazoles

Flow diagram for the continuous synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: General Procedure for Flow Synthesis of 1,3,4-Oxadiazoles [7]

A solution of the acyl hydrazone (0.2 M), iodine (0.22 M), and potassium carbonate (0.4 M) in DMSO is prepared. This solution is then pumped through a heated packed-bed reactor containing solid potassium carbonate at a defined flow rate and temperature (e.g., 10 minutes residence time at 100 °C). The output from the reactor is then passed through an in-line quenching and extraction system to yield the desired 1,3,4-oxadiazole.

| Substrate | Product Yield |

| N'-(4-Methoxybenzylidene)benzohydrazide | 93% |

| N'-(4-(Trifluoromethyl)benzylidene)benzohydrazide | 85% |

| N'-(Thiophen-2-ylmethylene)benzohydrazide | 88% |

Table 3: Yields of selected 1,3,4-oxadiazoles synthesized via the flow chemistry approach.[7]

II. Biological Evaluation and Signaling Pathway Inhibition

The therapeutic potential of newly synthesized heterocyclic compounds is often assessed by their ability to modulate specific cellular signaling pathways that are dysregulated in disease. This section focuses on the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

A series of novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[8][9]

Signaling Pathway: PI3K/Akt/mTOR

Inhibition of the PI3K/Akt/mTOR pathway by novel thiazole derivatives.

Biological Evaluation: In Vitro Kinase Assays

The inhibitory activity of the synthesized thiazole compounds against PI3Kα and mTOR was determined using in vitro kinase assays. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| Compound 3b | 0.086 | 0.221 |

| Compound 3e | >10 | >10 |

| Alpelisib (Reference) | 0.080 | - |

| Dactolisib (Reference) | - | 0.002 |

Table 4: In vitro inhibitory activity of selected thiazole derivatives against PI3Kα and mTOR.[9]

The results indicate that compound 3b is a potent dual inhibitor of PI3Kα and mTOR, with an IC50 value for PI3Kα comparable to the known inhibitor alpelisib.[9]

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another fundamental signaling pathway that governs cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers.

Novel 1,2,5-oxadiazole-2-oxide derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase that activates the MAPK/ERK pathway.[10]

Signaling Pathway: MAPK/ERK

Inhibition of the MAPK/ERK pathway via VEGFR-2 by a novel oxadiazole derivative.

Biological Evaluation: VEGFR-2 Kinase Assay and Cellular Effects

The inhibitory potential of the synthesized compounds against VEGFR-2 was assessed, and their downstream effects on the MAPK pathway were investigated in cancer cell lines.

| Compound | VEGFR-2 IC50 (µM) |

| Compound 12b | 0.092 |

| Sorafenib (Reference) | 0.049 |

Table 5: In vitro VEGFR-2 inhibitory activity of the lead oxadiazole derivative.[10]

Compound 12b demonstrated potent inhibition of VEGFR-2, comparable to the multi-kinase inhibitor sorafenib.[10] Further studies showed that treatment of cancer cells with compound 12b led to a decrease in the phosphorylation of ERK, a key downstream effector of the MAPK pathway, confirming its mechanism of action.[10]

III. Conclusion

The development of novel and efficient synthetic methodologies is paramount to the discovery of new heterocyclic compounds with therapeutic potential. This guide has provided a glimpse into some of the recent advancements in this field, showcasing detailed protocols for the synthesis of benzimidazoles, thiazoles, and oxadiazoles. Furthermore, it has highlighted the crucial link between chemical synthesis and biological application by demonstrating how these novel compounds can be rationally designed to inhibit key signaling pathways implicated in cancer. The presented data underscores the power of an integrated approach, combining innovative synthetic chemistry with targeted biological evaluation, in the ongoing quest for next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]

- 6. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2-Acetyl-3-dehydro-8-isoquinolinol

Note to the Reader: As of November 2025, publicly available scientific literature lacks detailed experimental data regarding the specific biological uses, mechanisms of action, and comprehensive in vitro or in vivo studies for 2-Acetyl-3-dehydro-8-isoquinolinol. The primary characterization of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly tetrahydroisoquinoline derivatives.

This document, therefore, serves to highlight the current informational gap and provides a general overview of the broader class of isoquinoline alkaloids to offer context for potential future research directions. The protocols and data presented below are representative of methodologies commonly applied to novel isoquinoline derivatives and should be adapted and validated for any future experimental work with this compound.

Overview and Potential Areas of Investigation

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Many derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

Antitumor: Various isoquinoline alkaloids have shown cytotoxicity against cancer cell lines.[2][3]

-

Antibacterial and Antifungal: Certain derivatives exhibit antimicrobial properties.[1][4]

-

Neuroprotective and Anti-inflammatory: Some compounds have shown potential in models of neurological disorders and inflammation.[2]

-

Cardioprotective: A number of isoquinoline alkaloids have been investigated for their effects on the cardiovascular system.[2]

Given its structure, this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Future research could explore its utility in generating libraries of derivatives for screening against various biological targets.

Synthetic Chemistry Applications

The primary documented application of this compound is in organic synthesis.[5] It is utilized as a building block for creating more complex tetrahydroisoquinoline structures.[5]

General Protocol for Synthesis of Tetrahydroisoquinoline Derivatives

This protocol is a generalized representation and would require optimization for specific target molecules.

Objective: To synthesize N-substituted tetrahydroisoquinoline derivatives from this compound.

Materials:

-

This compound

-

Reducing agent (e.g., Sodium borohydride, Catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

-

Reagents for N-alkylation or N-arylation (e.g., alkyl halides, arylboronic acids)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

-

Reduction of the Dehydro-isoquinoline:

-

Dissolve this compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the reducing agent at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the resulting 2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinol by column chromatography.

-

-

N-Deacetylation (if required):

-

The acetyl group can be removed under acidic or basic conditions to yield the free amine, 1,2,3,4-tetrahydro-8-isoquinolinol, for further functionalization.

-

-

N-Functionalization:

-

The resulting tetrahydroisoquinoline can be further modified at the nitrogen atom via standard procedures like reductive amination, acylation, or cross-coupling reactions to introduce diverse substituents.

-

Experimental Workflow for Synthesis

Caption: Synthetic pathway from this compound.

Hypothetical Biological Screening Protocol

Should novel derivatives be synthesized from this compound, a general workflow for preliminary biological evaluation could be as follows.

Objective: To perform an initial screen of novel tetrahydroisoquinoline derivatives for potential cytotoxic activity against a cancer cell line.

Materials:

-

Synthesized tetrahydroisoquinoline derivatives

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Culture: Maintain the selected cancer cell line in a CO2 incubator at 37°C according to standard protocols.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.

Workflow for Preliminary Biological Screening

Caption: General workflow for in vitro cytotoxicity screening.

Future Directions and Data Presentation

As research into this compound and its derivatives progresses, it will be crucial to present quantitative data in a clear and structured manner. The following tables are templates for how such data could be organized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1346598-26-2 | [5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5] |

| Molecular Weight | 189.21 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [5] |

Table 2: Hypothetical In Vitro Activity of Synthesized Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Notes |

| Derivative 1 | MCF-7 | Data not available | |

| Derivative 2 | HT-29 | Data not available | |

| ... | ... | ... |

Conclusion

While there is a significant lack of experimental data on the biological uses of this compound itself, its potential as a synthetic intermediate is clear. The broader family of isoquinoline alkaloids provides a strong rationale for the synthesis and evaluation of new derivatives based on this scaffold. The protocols and data presentation formats outlined in these application notes provide a framework for future research in this area. Researchers are encouraged to build upon this foundation to explore the potential of this and related compounds in drug discovery and development.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. This compound [srdpharma.com]

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the separation and quantification of isoquinoline alkaloids using high-performance liquid chromatography (HPLC). The methodologies outlined are applicable for the quality control of herbal medicines, pharmacokinetic studies, and various research applications.

Introduction to Isoquinoline Alkaloids and HPLC Analysis

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. Prominent examples include berberine, sanguinarine, and papaverine. Accurate and reliable quantification of these compounds is crucial for the standardization of medicinal plant extracts and the development of new therapeutic agents. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of isoquinoline alkaloids in various matrices.[1][2][3][4] This is due to its high resolution, sensitivity, and reproducibility.[4]

The selection of an appropriate HPLC method depends on the specific alkaloids of interest and the sample matrix. Key parameters to consider include the type of stationary phase (column), the composition of the mobile phase, and the detection method.[4] Reversed-phase chromatography using C18 columns is a common approach for the separation of isoquinoline alkaloids.[1][2]

Experimental Protocols

General Workflow for HPLC Analysis of Isoquinoline Alkaloids

The following diagram illustrates a typical workflow for the analysis of isoquinoline alkaloids in plant materials.

Caption: General workflow for isoquinoline alkaloid analysis.

Protocol 1: Analysis of Protoberberine and Aporphine Alkaloids in Corydalis Species

This protocol is adapted from a method developed for the quality control of Corydalis species.[1]

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Ammonium acetate

-

Triethylamine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for the target isoquinoline alkaloids

Chromatographic Conditions:

-

Mobile Phase A: 10 mM ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A specific gradient program should be optimized to achieve the best separation. A typical gradient might start at a low percentage of B, gradually increasing to elute the more non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of the reference standards in methanol. From the stock solutions, prepare a series of working standard solutions of different concentrations to construct a calibration curve.

-

Sample Preparation:

-

Accurately weigh the powdered plant material.

-

Extract the alkaloids using an appropriate solvent, such as methanol, with ultrasonication.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-